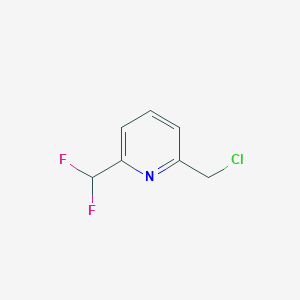

2-(Chloromethyl)-6-(difluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(chloromethyl)-6-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3,7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEGRVPMZGRRAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2-(Chloromethyl)-6-(difluoromethyl)pyridine: Mechanisms and Methodologies

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-(Chloromethyl)-6-(difluoromethyl)pyridine, a key building block in contemporary agrochemical and pharmaceutical research. We will dissect the critical reaction mechanisms, rationalize experimental choices, and present detailed protocols to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Pyridine Core

The pyridine ring, substituted with halogenated methyl groups, is a privileged scaffold in modern chemistry. The unique electronic properties conferred by the difluoromethyl and chloromethyl moieties at the 2 and 6 positions, respectively, make 2-(Chloromethyl)-6-(difluoromethyl)pyridine a valuable intermediate for introducing these crucial pharmacophores into target molecules. Its application spans the development of novel pesticides and herbicides to the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its preparation is therefore paramount for researchers in these fields.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic approach to 2-(Chloromethyl)-6-(difluoromethyl)pyridine points towards a few key disconnections. The most straightforward strategy involves the late-stage introduction of the chloro group from a more stable precursor, such as a hydroxymethyl or methyl group.

Caption: Simplified mechanism of alcohol chlorination using thionyl chloride.

Experimental Protocol: Chlorination with Thionyl Chloride

Materials:

-

2-(Hydroxymethyl)-6-(difluoromethyl)pyridine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 2-(Hydroxymethyl)-6-(difluoromethyl)pyridine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring the mixture into a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

| Parameter | Value | Rationale |

| Solvent | Dichloromethane (DCM) | Inert and allows for easy workup. |

| Temperature | 0 °C to Room Temp | Controls the initial exothermic reaction. |

| Stoichiometry | 1.2 eq of SOCl₂ | Ensures complete conversion of the alcohol. |

| Workup | NaHCO₃ quench | Neutralizes excess thionyl chloride and HCl. |

Synthetic Route B: Direct Chlorination of 2-Methyl-6-(difluoromethyl)pyridine

This route offers a more direct approach but often requires harsher conditions and can lead to selectivity issues. The most common method for this transformation is free-radical chlorination.

Mechanism of Free-Radical Chlorination

This reaction proceeds via a classic free-radical chain mechanism involving three stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation.

-

Propagation: A chlorine radical, generated from a chlorine source like N-chlorosuccinimide (NCS), abstracts a hydrogen atom from the methyl group of 2-methyl-6-(difluoromethyl)pyridine to form a benzylic-type radical. This radical then reacts with another molecule of the chlorine source to generate the desired product and a new chlorine radical, which continues the chain.

-

Termination: The reaction is terminated by the combination of any two radicals.

Caption: Key steps in the free-radical chlorination mechanism.

Experimental Protocol: Free-Radical Chlorination

Materials:

-

2-Methyl-6-(difluoromethyl)pyridine

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of 2-methyl-6-(difluoromethyl)pyridine (1.0 eq) in CCl₄, add NCS (1.1 eq) and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to afford the crude product.

-

Purify by distillation or column chromatography.

| Parameter | Value | Rationale |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Provides a controlled source of chlorine radicals. |

| Initiator | AIBN | Initiates the radical chain reaction at a suitable temperature. |

| Solvent | Carbon Tetrachloride (CCl₄) | Inert to radical conditions. |

| Atmosphere | Inert (N₂ or Ar) | Prevents unwanted side reactions with atmospheric oxygen. |

Comparative Analysis of Synthetic Routes

| Feature | Route A (via Alcohol) | Route B (Direct Chlorination) |

| Number of Steps | More steps | Fewer steps |

| Reaction Conditions | Milder | Harsher (reflux) |

| Selectivity | High | Potential for over-chlorination |

| Purification | Generally easier | Can be more challenging due to byproducts |

| Overall Yield | Often higher and more reproducible | Can be variable |

Conclusion

The synthesis of 2-(Chloromethyl)-6-(difluoromethyl)pyridine can be effectively achieved through multiple synthetic strategies. The choice of route depends on factors such as the availability of starting materials, desired scale, and the importance of reaction control and selectivity. The chlorination of the corresponding alcohol with thionyl chloride (Route A) generally offers a more controlled and higher-yielding approach, making it the preferred method in many research and development settings. However, for a more atom-economical and direct synthesis, free-radical chlorination (Route B) presents a viable alternative, provided that the reaction conditions are carefully optimized to minimize side reactions. A thorough understanding of the underlying mechanisms is crucial for troubleshooting and adapting these protocols to specific needs.

References

An In-depth Technical Guide to 2-(Chloromethyl)-6-(difluoromethyl)pyridine (CAS No. 1211525-99-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Chloromethyl)-6-(difluoromethyl)pyridine, a key building block in modern medicinal chemistry and agrochemical synthesis. Its unique trifunctionalized pyridine scaffold, featuring a reactive chloromethyl group, a difluoromethyl moiety, and a pyridine nitrogen, offers a versatile platform for the synthesis of complex molecular architectures. This document delves into its synthesis, properties, applications, and analytical characterization, providing actionable insights for laboratory and developmental applications.

Core Compound Identification and Properties

Chemical Identity:

| Identifier | Value |

| Chemical Name | 2-(Chloromethyl)-6-(difluoromethyl)pyridine |

| CAS Number | 1211525-99-3[1][2] |

| Molecular Formula | C₇H₆ClF₂N[3] |

| Molecular Weight | 177.58 g/mol [3] |

| Canonical SMILES | C1=CC(=NC(=C1)C(F)F)CCl[1] |

| InChI | InChI=1S/C7H6ClF2N/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3,7H,4H2[1] |

| InChIKey | FYEGRVPMZGRRAQ-UHFFFAOYSA-N[1] |

Physicochemical Properties:

| Property | Value (Predicted) | Source |

| Boiling Point | 206.8 ± 35.0 °C | [3] |

| Density | 1.283 ± 0.06 g/cm³ | [3] |

| pKa | 0.01 ± 0.31 | [3] |

| XlogP | 1.9 | [1] |

Synthesis Strategies: A Conceptual Framework

The synthesis of 2-(chloromethyl)-6-(difluoromethyl)pyridine is not extensively detailed in publicly available literature, likely due to its status as a specialized building block. However, based on established pyridine chemistry, a logical synthetic pathway can be proposed, starting from a common precursor like 2,6-lutidine. This conceptual framework provides a basis for laboratory synthesis development.

Conceptual Synthesis Workflow

The overall strategy involves a multi-step process encompassing:

-

Oxidation of one methyl group of 2,6-lutidine to a carboxylic acid.

-

Fluorination of the remaining methyl group to a difluoromethyl group.

-

Conversion of the carboxylic acid to a chloromethyl group.

The following diagram illustrates this conceptual workflow:

Caption: Conceptual synthetic pathway for 2-(Chloromethyl)-6-(difluoromethyl)pyridine.

Causality in Experimental Choices

-

Selective Oxidation: The initial selective mono-oxidation of 2,6-lutidine is a critical step. The choice of a mild oxidizing agent and careful control of stoichiometry are paramount to prevent the formation of the dicarboxylic acid.

-

Difluoromethylation: The conversion of a methyl or hydroxymethyl group to a difluoromethyl group is a challenging transformation. The use of reagents like diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents would be necessary. The reaction conditions would need to be carefully optimized to achieve good yields and avoid side reactions.

-

Chlorination: The final chlorination of the hydroxymethyl group is a standard transformation, often achieved with thionyl chloride or oxalyl chloride. This step is generally high-yielding and provides the desired reactive chloromethyl handle.

Applications in Drug Discovery and Agrochemicals

The true value of 2-(chloromethyl)-6-(difluoromethyl)pyridine lies in its role as a versatile intermediate for the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.

A Key Building Block for Kinase Inhibitors

The pyridine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors. The unique substitution pattern of 2-(chloromethyl)-6-(difluoromethyl)pyridine offers several advantages for the synthesis of novel kinase inhibitors:

-

Vector for Diversity: The reactive chloromethyl group allows for the introduction of a wide range of nucleophiles, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

-

Metabolic Stability: The difluoromethyl group is often used as a bioisostere for a hydroxyl or thiol group and can enhance metabolic stability and binding affinity.

-

Solubility and PK Properties: The pyridine nitrogen and the fluorine atoms can modulate the physicochemical properties of the final molecule, such as solubility and membrane permeability, which are critical for pharmacokinetic performance.

The following workflow illustrates how this building block can be utilized in the synthesis of a hypothetical kinase inhibitor:

Caption: General workflow for utilizing the title compound in kinase inhibitor synthesis.

Potential in Agrochemical Synthesis

Fluorinated pyridines are also prevalent in modern agrochemicals, including fungicides, herbicides, and insecticides. The structural motifs present in 2-(chloromethyl)-6-(difluoromethyl)pyridine are highly desirable for the development of new crop protection agents with improved efficacy and environmental profiles. The introduction of the difluoromethyl group can enhance the biological activity and metabolic stability of the resulting pesticides.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the chloromethyl protons, and the proton of the difluoromethyl group. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The chloromethyl protons will likely appear as a singlet around δ 4.5-5.0 ppm. The proton of the difluoromethyl group will be a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the pyridine ring and the chloromethyl and difluoromethyl carbons. The carbons attached to fluorine will exhibit characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single signal for the two equivalent fluorine atoms of the difluoromethyl group, which will be split into a doublet by the adjacent proton.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via GC-MS or LC-MS, will show a molecular ion peak corresponding to the molecular weight of the compound (177.58 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns will likely involve the loss of the chloromethyl group and other characteristic cleavages of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the CH₂ and CHF₂ groups. The C=N and C=C stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region. The C-Cl and C-F stretching vibrations will be observed in the fingerprint region (below 1400 cm⁻¹).

Chromatographic Purity Assessment

-

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is a suitable technique for assessing the purity of 2-(chloromethyl)-6-(difluoromethyl)pyridine and identifying any volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, can also be employed for purity determination. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be a good starting point for method development.

Safety and Handling

As with any chlorinated and fluorinated organic compound, 2-(chloromethyl)-6-(difluoromethyl)pyridine should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) from the supplier for detailed and specific safety information.

Conclusion

2-(Chloromethyl)-6-(difluoromethyl)pyridine is a valuable and versatile building block with significant potential in the fields of drug discovery and agrochemical development. Its unique combination of reactive sites and fluorine substitution provides chemists with a powerful tool for the synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its properties, conceptual synthesis, applications, and analytical considerations to support its effective use in research and development.

References

-

ResearchGate. Synthesis of 2‐Chloro‐6‐(trifluoromethyl) pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. [Link]

-

J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

PubChemLite. 2-(chloromethyl)-6-(difluoromethyl)pyridine. [Link]

-

AA Blocks. 2-(Chloromethyl)-6-(difluoromethyl)pyridine. [Link]

-

Synthink. 2-(Chloromethyl)-6-(difluoromethyl)pyridine. [Link]

-

PubMed. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. [Link]

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

-

National Center for Biotechnology Information. 6, ANALYTICAL METHODS. [Link]

-

PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

Sources

physicochemical properties of 2-(Chloromethyl)-6-(difluoromethyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-6-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-6-(difluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal and agricultural chemistry. The pyridine scaffold is a ubiquitous feature in pharmaceuticals and agrochemicals, and the strategic incorporation of fluorine-containing functional groups, such as the difluoromethyl group, can profoundly enhance key molecular properties.[1][2] Attributes like metabolic stability, lipophilicity, and binding affinity are often modulated by these substitutions.[1] The presence of a reactive chloromethyl group further establishes this molecule as a versatile synthetic intermediate, enabling covalent linkage to a wide array of molecular scaffolds.[3]

This technical guide provides a comprehensive overview of the core . It is designed to equip researchers and drug development professionals with the essential data and methodologies required for its effective handling, characterization, and application in a laboratory setting. The guide synthesizes available data with established scientific principles to offer field-proven insights into its molecular behavior.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity.

-

Chemical Name: 2-(Chloromethyl)-6-(difluoromethyl)pyridine

-

Chemical Structure:

The structure features a pyridine ring substituted at the 2- and 6-positions. The 2-position holds a chloromethyl (-CH₂Cl) group, a reactive electrophilic site. The 6-position is substituted with a difluoromethyl (-CHF₂) group, a non-exchangeable hydrogen bond donor and a lipophilic moiety that can serve as a bioisostere for hydroxyl or thiol groups.

Physicochemical Properties

A summary of the known and predicted physicochemical data for 2-(Chloromethyl)-6-(difluoromethyl)pyridine is presented below. It is critical to note that much of the publicly available data for this specific molecule is computationally predicted. Experimental verification is strongly recommended for any critical application.

| Property | Value | Data Type | Source |

| Boiling Point | 206.8 ± 35.0 °C | Predicted | [4] |

| Density | 1.283 ± 0.06 g/cm³ | Predicted | [4] |

| Purity | ≥ 97% | Specification | [5] |

| pKa (Pyridine N) | ~1.5 - 2.5 | Estimated | N/A |

| LogP | ~2.0 - 2.5 | Estimated | N/A |

Insight into pKa Estimation: The pKa of the parent pyridine molecule is approximately 5.25.[6] The introduction of strong electron-withdrawing groups, such as the chloromethyl and difluoromethyl substituents, is known to significantly decrease the basicity of the pyridine nitrogen. For instance, the pKa of 2-chloropyridine is 0.72, and Taft equation analyses on substituted pyridines show a strong correlation between substituent electronegativity and the reduction in pKa.[7] Therefore, the pKa of the title compound is estimated to be substantially lower than that of pyridine itself.

Spectroscopic Profile (Predicted)

No experimentally derived spectra for 2-(Chloromethyl)-6-(difluoromethyl)pyridine are publicly available. However, a predicted spectroscopic profile can be constructed based on the analysis of its functional groups and data from structurally analogous compounds.[8][9][10]

-

¹H NMR:

-

Pyridine Ring Protons (3H): Expected to appear in the aromatic region (δ 7.5-8.5 ppm) as a complex multiplet pattern.

-

Chloromethyl Protons (-CH₂Cl, 2H): Expected as a singlet around δ 4.8-5.3 ppm. In the ¹H NMR spectrum of the similar 2-(Chloromethyl)pyridine hydrochloride, this peak appears at 5.245 ppm.[9]

-

Difluoromethyl Proton (-CHF₂, 1H): Expected as a triplet (due to coupling with two ¹⁹F nuclei) around δ 6.5-7.0 ppm, with a characteristic J-coupling constant (²JHF) of approximately 50-60 Hz.

-

-

¹³C NMR:

-

Pyridine Ring Carbons (5C): Expected in the range of δ 120-160 ppm. The carbons directly attached to the electron-withdrawing substituents (C2 and C6) would be significantly affected.

-

Chloromethyl Carbon (-CH₂Cl): Expected around δ 45-50 ppm.

-

Difluoromethyl Carbon (-CHF₂): Expected as a triplet (due to ¹JCF coupling) around δ 110-120 ppm.

-

-

¹⁹F NMR:

-

Difluoromethyl Group (-CHF₂): Expected as a doublet (due to coupling with the ¹H nucleus) with a ²JHF of approximately 50-60 Hz. The diastereotopic nature of the fluorine atoms could potentially lead to more complex splitting if the molecule is in a chiral environment.[10]

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z 177.58.

-

A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) would be expected, confirming the presence of chlorine.

-

Common fragmentation pathways would likely involve the loss of Cl (m/z 35/37) and the chloromethyl radical (-CH₂Cl).

-

Experimental Protocols for Physicochemical Characterization

For drug development and chemical research, reliance on predicted data is insufficient. The following section details standard, field-proven protocols for the experimental determination of key physicochemical properties.

Protocol for pKa Determination via Potentiometric Titration

Causality: The pKa, or acid dissociation constant, is a critical parameter that governs a molecule's ionization state at a given pH. This influences solubility, permeability, and receptor binding. Potentiometric titration is a robust and direct method to measure the pKa by monitoring pH changes upon the addition of a titrant.

Methodology:

-

Preparation: Accurately weigh ~10-20 mg of 2-(Chloromethyl)-6-(difluoromethyl)pyridine and dissolve in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) due to expected low aqueous solubility.

-

Acidification: Acidify the solution to ~pH 2 using 0.1 M HCl to ensure the pyridine nitrogen is fully protonated.

-

Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 0.02 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve, where half of the protonated pyridine has been neutralized.

Caption: Reactivity map of the molecule.

Conclusion

2-(Chloromethyl)-6-(difluoromethyl)pyridine is a valuable chemical intermediate characterized by a stable, electron-deficient pyridine core and a highly reactive electrophilic chloromethyl group. Its predicted physicochemical profile suggests it is a moderately lipophilic compound with weak basicity. The provided experimental protocols offer a clear pathway for researchers to obtain robust, verifiable data essential for applications in drug discovery and process development. Understanding these core properties is paramount to leveraging this molecule's full potential in the synthesis of novel, high-value chemical entities.

References

-

Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. 2. Furukawa, N., et al. (n.d.). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ* AND Es VALUES OF SEVERAL SULFENYL AND SULFINYL GROUPS. Source not specified. [7]3. ChemicalBook. (n.d.). 2-(ChloroMethyl)-6-(difluoroMethyl)pyridine. Retrieved from chemicalbook.com. [4]4. BLD Pharm. (n.d.). 2-(Chloromethyl)-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol. Retrieved from bldpharm.com. [11]5. StudySmarter. (2023). Pyridine: Uses, Structure & pKa. Retrieved from studysmarter.co.uk. [12]6. BLDpharm. (n.d.). 2-(Chloromethyl)-6-(difluoromethyl)pyridine-3-methanol. Retrieved from bldpharm.com. [13]7. Mech, P., Bogunia, M., & Nowacki, A. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. [14]8. Wikipedia. (n.d.). Pyridine. Retrieved from en.wikipedia.org. [6]9. ChemicalBook. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR spectrum. Retrieved from chemicalbook.com. [8]10. ChemScene. (n.d.). 2,6-Dichloro-4-(difluoromethyl)pyridine. Retrieved from chemscene.com. [15]11. Smolecule. (n.d.). Buy 2-Chloro-6-(trifluoromethoxy)pyridine. Retrieved from smolecule.com. [16]12. ChemicalBook. (n.d.). 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum. Retrieved from chemicalbook.com. [9]13. Channapur, M., et al. (2022). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ChemistrySelect. [1]14. Rafiee, J., & Ghammamy, S. (2011). Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol. Oriental Journal of Chemistry. [17]15. PubChem. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)pyridine. Retrieved from pubchem.ncbi.nlm.nih.gov. [18]16. Capot Chemical. (n.d.). Specifications of 2-(chloromethyl)-6-(difluoromethyl)pyridine. Retrieved from capotchem.com. [5]17. Frontier Specialty Chemicals. (n.d.). 2-(Chloromethyl)-6-(trifluoromethyl)pyridine. Retrieved from frontierspecialtychemicals.com. [3]18. BLDpharm. (n.d.). 2-(Chloromethyl)-6-(difluoromethyl)pyridine. Retrieved from bldpharm.com. [19]19. Thermo Scientific Chemicals. (n.d.). 2-(Chloromethyl)pyridine hydrochloride, 98%. Retrieved from thermofisher.com. [20]20. Beletskaya, I. P., et al. (2018). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. [2]21. Sigma-Aldrich. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine 96. Retrieved from sigmaaldrich.com. [21]22. Huimeng Bio-tech. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine (FTF). Retrieved from huimengbio.com. [22]23. Sigma-Aldrich. (n.d.). 2-(Difluoromethyl)pyridine 97. Retrieved from sigmaaldrich.com. 24. Benchchem. (n.d.). 2-(Chloromethyl)-3,5-difluoropyridine. Retrieved from benchchem.com. [23]25. Zhu, X., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [24]26. Sigma-Aldrich. (n.d.). 2,4-Dichloro-6-(difluoromethyl)pyridine. Retrieved from sigmaaldrich.com. [25]27. SpectraBase. (n.d.). 2-(Chloromethyl)pyridine hydrochloride. Retrieved from spectrabase.com. [26]28. Wiley. (n.d.). 2-(Chloromethyl)pyridine hydrochloride - Optional[13C NMR] - Chemical Shifts. Retrieved from spectrabase.com. 29. Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Retrieved from jubilantium.com. [27]30. Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Chloromethyl)-6-(trifluoromethyl)pyridine | [frontierspecialtychemicals.com]

- 4. 2-(ChloroMethyl)-6-(difluoroMethyl)pyridine | 1211525-99-3 [amp.chemicalbook.com]

- 5. capotchem.com [capotchem.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR [m.chemicalbook.com]

- 9. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 1361912-09-5|2-(Chloromethyl)-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-methanol|BLD Pharm [bldpharm.com]

- 12. studysmarter.co.uk [studysmarter.co.uk]

- 13. 1805336-08-6|2-(Chloromethyl)-6-(difluoromethyl)pyridine-3-methanol|BLD Pharm [bldpharm.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemscene.com [chemscene.com]

- 16. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]

- 17. journals.iau.ir [journals.iau.ir]

- 18. 2,6-Dichloro-4-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 520968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 1211525-99-3|2-(Chloromethyl)-6-(difluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 20. 2-(Chloromethyl)pyridine hydrochloride, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 21. 2-Chloro-6-(trifluoromethyl)pyridine 96 39890-95-4 [sigmaaldrich.com]

- 22. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]

- 23. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]

- 24. asianpubs.org [asianpubs.org]

- 25. 2,4-Dichloro-6-(difluoromethyl)pyridine | 1805252-95-2 [sigmaaldrich.com]

- 26. spectrabase.com [spectrabase.com]

- 27. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-6-(difluoromethyl)pyridine

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the novel heterocyclic compound, 2-(Chloromethyl)-6-(difluoromethyl)pyridine. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the unique combination of a reactive chloromethyl group and a metabolically stable difluoromethyl group on a pyridine scaffold. Understanding its precise structure and fragmentation behavior through spectroscopic analysis is paramount for its application in the synthesis of new chemical entities.

This document is intended for researchers, scientists, and drug development professionals with a working knowledge of spectroscopic techniques. It aims to provide not only the spectral data but also the underlying scientific rationale for the experimental design and data interpretation, ensuring scientific integrity and fostering a deeper understanding of the molecule's properties.

Molecular Structure and Spectroscopic Overview

The structure of 2-(Chloromethyl)-6-(difluoromethyl)pyridine presents distinct features that are readily elucidated by NMR and MS. The pyridine ring provides a characteristic aromatic system, while the chloromethyl and difluoromethyl substituents offer unique spectroscopic handles.

N1 [label="N", pos="0,0.866!"]; C2 [label="C", pos="-0.75,0.433!"]; C3 [label="C", pos="-0.75,-0.433!"]; C4 [label="C", pos="0,-0.866!"]; C5 [label="C", pos="0.75,-0.433!"]; C6 [label="C", pos="0.75,0.433!"];

sub_C2 [label="CH₂Cl", pos="-1.5,0.8!"]; sub_C6 [label="CHF₂", pos="1.5,0.8!"];

H3 [label="H", pos="-1.2,-0.8!"]; H4 [label="H", pos="0,-1.5!"]; H5 [label="H", pos="1.2,-0.8!"];

N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

C2 -- sub_C2; C6 -- sub_C6;

C3 -- H3; C4 -- H4; C5 -- H5; }

Figure 1: Structure of 2-(Chloromethyl)-6-(difluoromethyl)pyridine.

This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, providing detailed assignments and interpretations based on the analysis of structurally analogous compounds. Furthermore, a plausible mass spectral fragmentation pathway will be proposed, supported by established principles of mass spectrometry.

Experimental Protocols

The following sections outline the standardized procedures for acquiring high-quality NMR and mass spectrometry data for small organic molecules like 2-(Chloromethyl)-6-(difluoromethyl)pyridine.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for the structural elucidation of the analyte.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-(Chloromethyl)-6-(difluoromethyl)pyridine for ¹H and ¹⁹F NMR, and 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][2]

-

Ensure complete dissolution by gentle vortexing or sonication. The solution should be free of any particulate matter.[2]

-

Transfer the solution to a clean, high-quality 5 mm NMR tube.[1][2]

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Instrument Setup and Data Acquisition:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.[1]

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is employed to obtain singlets for all carbon signals. A wider spectral width (e.g., 0-160 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

¹⁹F NMR: A standard single-pulse experiment, often with proton decoupling, is used. A very wide spectral width is necessary due to the large chemical shift range of fluorine.[3] An internal or external reference standard (e.g., CFCl₃ or a compound with a known ¹⁹F chemical shift) should be used for accurate chemical shift referencing.[3]

-

A [label="Sample Preparation"]; B [label="Instrument Setup (Lock & Shim)"]; C [label="Data Acquisition (¹H, ¹³C, ¹⁹F)"]; D [label="Data Processing (FT, Phasing, Baseline Correction)"]; E [label="Spectral Analysis & Interpretation"];

A -> B -> C -> D -> E; }

Figure 2: General workflow for NMR spectroscopic analysis.

Mass Spectrometry

Objective: To determine the molecular weight and elucidate the fragmentation pattern of the analyte.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]

-

Further dilute this stock solution to a final concentration of around 10 µg/mL.[4]

-

Ensure the final solution is free of any particulate matter by filtration if necessary.[4]

-

-

Instrument Setup and Data Acquisition:

-

The analysis should be performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source for accurate mass measurements.

-

Ionization: ESI in positive ion mode is typically suitable for pyridine-containing compounds.

-

Instrument Calibration: The instrument should be calibrated using a standard calibration mixture to ensure high mass accuracy.

-

Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺).

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum. This provides valuable structural information.

-

A [label="Sample Preparation"]; B [label="Instrument Setup & Calibration"]; C [label="Full Scan MS (Accurate Mass)"]; D [label="Tandem MS (Fragmentation)"]; E [label="Data Analysis & Pathway Elucidation"];

A -> B -> C -> D -> E; }

Figure 3: General workflow for mass spectrometric analysis.

Predicted NMR Spectroscopic Data and Interpretation

Based on the analysis of structurally similar compounds, the following NMR data are predicted for 2-(Chloromethyl)-6-(difluoromethyl)pyridine.

¹H NMR Spectrum

The proton NMR spectrum is expected to show signals for the three aromatic protons of the pyridine ring, the methylene protons of the chloromethyl group, and the methine proton of the difluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8-8.0 | t | J(H,H) ≈ 8.0 | H-4 |

| ~7.5-7.7 | d | J(H,H) ≈ 8.0 | H-3 or H-5 |

| ~7.4-7.6 | d | J(H,H) ≈ 8.0 | H-5 or H-3 |

| ~6.6 | t | J(H,F) ≈ 56.0 | CHF₂ |

| ~4.7 | s | - | CH₂Cl |

Table 1: Predicted ¹H NMR data for 2-(Chloromethyl)-6-(difluoromethyl)pyridine in CDCl₃.

Interpretation:

-

Aromatic Region (7.4-8.0 ppm): The three protons on the pyridine ring will appear in the aromatic region. The H-4 proton is expected to be a triplet due to coupling with the adjacent H-3 and H-5 protons. The H-3 and H-5 protons will appear as doublets. The exact chemical shifts are influenced by the electron-withdrawing nature of the substituents.

-

Difluoromethyl Proton (CHF₂, ~6.6 ppm): This proton will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). A typical coupling constant for this interaction is around 56 Hz.[5]

-

Chloromethyl Protons (CH₂Cl, ~4.7 ppm): The two protons of the chloromethyl group are expected to appear as a singlet, as there are no adjacent protons to couple with. The chemical shift is downfield due to the deshielding effect of the adjacent chlorine atom and the pyridine ring. For comparison, the chloromethyl protons in 2-(chloromethyl)pyridine hydrochloride appear around 5.2 ppm.[6]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the five carbons of the pyridine ring and the two carbons of the substituents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Assignment |

| ~158-160 | t | C-6 |

| ~150-152 | s | C-2 |

| ~138-140 | s | C-4 |

| ~122-124 | s | C-3 or C-5 |

| ~120-122 | s | C-5 or C-3 |

| ~115-118 | t | CHF₂ |

| ~45-47 | s | CH₂Cl |

Table 2: Predicted ¹³C NMR data for 2-(Chloromethyl)-6-(difluoromethyl)pyridine in CDCl₃.

Interpretation:

-

Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. C-2 and C-6, being adjacent to the nitrogen, will be the most downfield. The difluoromethyl group at C-6 will likely cause this carbon to appear as a triplet in the proton-coupled or ¹⁹F-coupled ¹³C spectrum due to one-bond carbon-fluorine coupling (¹JCF).

-

Difluoromethyl Carbon (CHF₂, ~115-118 ppm): This carbon will appear as a triplet with a large coupling constant (¹JCF) of approximately 240 Hz.

-

Chloromethyl Carbon (CH₂Cl, ~45-47 ppm): This carbon will appear as a singlet in the upfield region.

¹⁹F NMR Spectrum

The proton-decoupled ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H coupled spectrum) | Coupling Constant (J, Hz) | Assignment |

| -90 to -120 | d | J(F,H) ≈ 56.0 | CHF₂ |

Table 3: Predicted ¹⁹F NMR data for 2-(Chloromethyl)-6-(difluoromethyl)pyridine.

Interpretation:

-

The chemical shift of the difluoromethyl group is typically in the range of -90 to -120 ppm relative to CFCl₃.[5] In a proton-coupled spectrum, this signal will appear as a doublet due to coupling with the single proton of the CHF₂ group (²JFH).

Predicted Mass Spectrometric Data and Fragmentation Pathway

The ESI mass spectrum in positive ion mode is expected to show a prominent protonated molecular ion ([M+H]⁺). The high-resolution mass of this ion will allow for the confirmation of the elemental composition.

Predicted Molecular Ion:

-

Formula: C₇H₇Cl F₂N

-

Exact Mass: 177.0235

-

[M+H]⁺: 178.0313

The mass spectrum will also exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in an [M+H+2]⁺ peak at m/z 180.0284 with about one-third the intensity of the [M+H]⁺ peak.

Proposed Fragmentation Pathway:

The fragmentation of the protonated molecule is likely to proceed through several key pathways:

-

Loss of HCl: A common fragmentation pathway for chloromethyl-substituted aromatic compounds is the loss of a neutral HCl molecule, leading to the formation of a stable pyridyl-methyl cation.

-

Loss of the Chloromethyl Radical: Cleavage of the C-C bond between the pyridine ring and the chloromethyl group can result in the loss of a ·CH₂Cl radical.

-

Fragmentation of the Difluoromethyl Group: The difluoromethyl group can undergo fragmentation, for instance, by loss of a fluorine radical (·F) or difluorocarbene (:CF₂).

M [label="[M+H]⁺\nm/z 178.03", fillcolor="#4285F4"]; F1 [label="[M+H - HCl]⁺\nm/z 142.05", fillcolor="#EA4335"]; F2 [label="[M+H - ·CH₂Cl]⁺\nm/z 128.04", fillcolor="#FBBC05"]; F3 [label="[M+H - ·F]⁺\nm/z 159.03", fillcolor="#34A853"];

M -> F1 [label="- HCl"]; M -> F2 [label="- ·CH₂Cl"]; M -> F3 [label="- ·F"]; }

Figure 4: Proposed major fragmentation pathways for 2-(Chloromethyl)-6-(difluoromethyl)pyridine.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and mass spectrometric data for 2-(Chloromethyl)-6-(difluoromethyl)pyridine. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive characterization of this novel molecule has been outlined. The provided experimental protocols offer a robust framework for obtaining high-quality data, which is essential for the unambiguous structural confirmation and further development of this promising chemical entity. The insights presented herein are intended to be a valuable resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

References

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

Rutgers-Newark Chemistry. Electrospray Ionization (ESI) Instructions. Retrieved from [Link]

- Song, P., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical chemistry, 88(5), 2935–2943.

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]

-

ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]

-

Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

-

LCGC International. (2017, October 1). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. organomation.com [organomation.com]

- 3. azom.com [azom.com]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. rsc.org [rsc.org]

- 6. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]

A Senior Application Scientist's Guide to the Definitive Structural Analysis of 2-(Chloromethyl)-6-(difluoromethyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Characterization

In the landscape of modern drug discovery and agrochemical development, pyridine derivatives are foundational scaffolds.[1] Their utility stems from a unique combination of electronic properties, metabolic stability, and the capacity for precise functionalization. The subject of this guide, 2-(Chloromethyl)-6-(difluoromethyl)pyridine (CAS No. 1211525-99-3), is a prime example of a highly functionalized building block.[2] The presence of a reactive chloromethyl group, a bioisosterically significant difluoromethyl group, and the pyridine core makes it a valuable intermediate.[3] However, these same functional groups introduce potential for isomeric impurities and structural ambiguity.

Therefore, a rigorous, multi-technique approach to structural analysis is not merely a procedural formality; it is the bedrock of reproducible science and regulatory compliance. This guide eschews a simple checklist of procedures. Instead, it presents an integrated analytical philosophy, explaining the causality behind each experimental choice and demonstrating how orthogonal techniques create a self-validating system for the unequivocal confirmation of the molecule's identity, purity, and structure.

Part 1: Foundational Properties and Purity Assessment via Chromatography

Before delving into complex structural elucidation, we must first establish the purity of the analyte. The presence of starting materials, synthetic by-products, or isomers can critically interfere with spectroscopic analysis. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

1.1 The "Why": The Logic of Chromatographic Separation

The principle of reverse-phase HPLC is to separate compounds based on their polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More nonpolar compounds interact more strongly with the column and thus elute later. This allows us to separate our target compound from potentially more polar (e.g., hydrolyzed) or less polar impurities.

1.2 Experimental Protocol: HPLC-UV Purity Assay

-

Sample Preparation: Accurately weigh ~5 mg of the 2-(Chloromethyl)-6-(difluoromethyl)pyridine sample and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL stock solution.

-

Instrumentation:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. For drug development purposes, a purity level of >97% is typically required.[4]

Part 2: Molecular Mass Confirmation by Mass Spectrometry (MS)

Once purity is established, the next logical step is to confirm the molecular weight. Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z), offering definitive proof of the elemental composition.

2.1 The "Why": Ionization and Isotopic Fingerprinting

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like pyridine derivatives, as it typically keeps the molecule intact, showing a strong signal for the protonated molecule [M+H]⁺. A key confirmatory detail for this specific molecule is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will exhibit a characteristic pair of peaks for any chlorine-containing fragment: an "M" peak and an "M+2" peak with an intensity ratio of approximately 3:1. This is a powerful diagnostic tool.

2.2 Experimental Protocol: High-Resolution MS (HRMS)

-

Sample Preparation: Dilute the HPLC stock solution 1:100 with the mobile phase.

-

Instrumentation:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

-

Infusion: Direct infusion via syringe pump or analysis via LC-MS using the HPLC method described above.

-

-

Data Interpretation:

-

Expected Mass: The molecular formula is C₇H₆ClF₂N.[4][5] The expected monoisotopic mass is 177.0157 Da.[5]

-

Primary Adduct: Look for the protonated molecule [M+H]⁺ at m/z 178.0230.

-

Isotopic Signature: Crucially, verify the presence of the corresponding [M+2+H]⁺ peak at m/z 180.0200 with an intensity of approximately 32% of the [M+H]⁺ peak.

-

Fragmentation: While ESI is soft, some fragmentation may occur. Common losses include the loss of Cl or the entire chloromethyl group, providing further structural clues.

-

Table 1: Predicted m/z Values for Key Ions

| Ion | Formula | Predicted m/z (Monoisotopic) | Notes |

|---|---|---|---|

| [M+H]⁺ | [C₇H₇ClF₂N]⁺ | 178.0230 | Primary molecular ion adduct. |

| [M+2+H]⁺ | [C₇H₇³⁷ClF₂N]⁺ | 180.0200 | Isotopic peak confirming one chlorine atom. |

| [M+Na]⁺ | [C₇H₆ClF₂NNa]⁺ | 200.0049 | Common sodium adduct.[5] |

| [M-Cl]⁺ | [C₇H₆F₂N]⁺ | 142.0468 | Fragment resulting from loss of chlorine. |

Part 3: Definitive Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. For 2-(Chloromethyl)-6-(difluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for an unambiguous assignment.

3.1 The "Why": Chemical Environment, Coupling, and Orthogonal Nuclei

-

¹H NMR reveals the number of different types of protons and their neighboring atoms through spin-spin coupling. The integration of each signal corresponds to the number of protons it represents.

-

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[6][7] It will directly probe the difluoromethyl group and its coupling to the adjacent proton.

-

¹³C NMR provides information on the carbon skeleton of the molecule. Proton-decoupled spectra show a single peak for each unique carbon atom.

The interplay between these three nuclei, particularly the observed heteronuclear couplings (C-F, H-F), provides a robust, cross-validating dataset.

3.2 Experimental Protocol: Multinuclear NMR Analysis

-

Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments to Run:

-

Standard 1D ¹H spectrum.

-

Standard 1D proton-decoupled ¹³C spectrum.

-

Standard 1D proton-decoupled ¹⁹F spectrum (referenced to an external standard like CFCl₃).

-

(Optional but recommended): 2D correlation experiments like COSY (¹H-¹H) and HSQC/HMBC (¹H-¹³C) to definitively assign all correlations.

-

3.3 Data Interpretation and Expected Spectra

The structure consists of three distinct regions: the substituted pyridine ring, the chloromethyl group, and the difluoromethyl group.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H-4 (Pyridine) | ~7.8 - 8.0 | Triplet (t) | J(H4-H3) ≈ J(H4-H5) ≈ 7.8 | 1H | Central pyridine proton, coupled to H-3 and H-5. |

| H-3, H-5 (Pyridine) | ~7.5 - 7.7 | Doublet (d) | J(H3/5-H4) ≈ 7.8 | 2H | Pyridine protons adjacent to H-4. Slight differentiation possible. |

| -CHF₂ | ~6.6 - 6.8 | Triplet (t) | ²J(H-F) ≈ 55-60 | 1H | Proton on the difluoromethyl group, split into a triplet by two equivalent fluorine atoms.[8] |

| -CH₂Cl | ~4.7 - 4.9 | Singlet (s) | N/A | 2H | Protons of the chloromethyl group, typically appear as a singlet.[9] |

Table 3: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Assignment | Predicted Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled) | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| C-2, C-6 (Pyridine) | ~150 - 160 | Complex | - | Carbons directly bonded to nitrogen and substituents are most downfield. |

| C-4 (Pyridine) | ~137 - 140 | Singlet | N/A | Central pyridine carbon. |

| C-3, C-5 (Pyridine) | ~120 - 125 | Singlet | N/A | Remaining pyridine carbons. |

| -CHF₂ | ~113 - 118 | Triplet (t) | ¹J(C-F) ≈ 235-245 | Carbon of the difluoromethyl group, shows a large one-bond coupling to fluorine. |

| -CH₂Cl | ~45 - 50 | Singlet | N/A | Chloromethyl carbon, shifted downfield by the chlorine atom.[10] |

Table 4: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|

| -CHF₂ | ~ -90 to -120 | Doublet (d) | ²J(F-H) ≈ 55-60 | The two equivalent fluorine atoms are split into a doublet by the single proton on the same carbon.[8] |

Part 4: Integrated Analysis Workflow

No single technique is sufficient. The power of this approach lies in the integration of orthogonal data streams. The workflow diagram below illustrates this self-validating process.

Caption: Integrated workflow for structural confirmation.

Caption: Key NMR J-couplings for structural verification.

Conclusion

The structural confirmation of a molecule like 2-(Chloromethyl)-6-(difluoromethyl)pyridine is a case study in methodical, evidence-based analytical science. By integrating chromatographic purity assessment with orthogonal spectroscopic techniques—mass spectrometry for molecular weight and NMR for atomic connectivity—we build an unassailable argument for the structure. The causality is clear: purity ensures data integrity, MS confirms the elemental formula, and multinuclear NMR provides the definitive blueprint of the molecule. This rigorous, self-validating approach is the standard to which all molecular characterization should be held in a modern research and development environment.

References

-

Fatima, I., et al. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega. [Link]

-

Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

-

ResearchGate. 1H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded.... [Link]

-

Schuster, I. I., & Roberts, J. D. (1979). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry. [Link]

-

Capot Chemical. Specifications of 2-(chloromethyl)-6-(difluoromethyl)pyridine. [Link]

-

MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

ResearchGate. Synthesis of 2‐chloro‐6‐(trifluoromethyl) pyridine‐3,5‐dicarbonitrile. [Link]

-

ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

National Center for Biotechnology Information. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

-

The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

Semantic Scholar. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-campho[2,3-c]pyrazole. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

PubChem. 2-(chloromethyl)-6-(difluoromethyl)pyridine. [Link]

-

ResearchGate. (PDF) Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. [Link]

-

European Journal of Chemistry. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

PrepChem.com. Synthesis of 2-chloro-6-(dichloromethyl)pyridine. [Link]

-

SpectraBase. 2-Chloro-6-fluoro-pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Zhu, X., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

National Center for Biotechnology Information. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]

- Google Patents. US4071521A - Process for making 2,6-difluoro pyridine.

-

National Institute of Standards and Technology. Pyridine, 2-chloro-6-methyl-. [Link]

-

SpectraBase. 2-(Chloromethyl)pyridine hydrochloride - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

-

MassBank. MSBNK-Eawag-EQ01130008. [Link]

-

Chemsrc. CAS#:1805336-08-6 | 2-(Chloromethyl)-6-(difluoromethyl)pyridine-3-methanol. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1211525-99-3|2-(Chloromethyl)-6-(difluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 3. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]

- 4. capotchem.com [capotchem.com]

- 5. PubChemLite - 2-(chloromethyl)-6-(difluoromethyl)pyridine (C7H6ClF2N) [pubchemlite.lcsb.uni.lu]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rsc.org [rsc.org]

- 9. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

A Technical Guide to the Theoretical and Computational Analysis of 2-(Chloromethyl)-6-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Imperative of Computational Scaffolding in Modern Drug Discovery

In the intricate tapestry of medicinal chemistry, pyridine scaffolds represent a thread of immense significance. Their prevalence in a multitude of FDA-approved drugs and biologically active molecules speaks to their versatile nature, offering a unique combination of aqueous solubility, metabolic stability, and hydrogen bonding capabilities.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, a critical aspect in the design of potent and selective therapeutic agents.[3] Within this landscape, 2-(Chloromethyl)-6-(difluoromethyl)pyridine emerges as a compound of considerable interest. The presence of both a reactive chloromethyl group and a bioisosterically significant difluoromethyl group presents a unique chemical entity ripe for exploration as a building block in drug discovery.[4][5]

This technical guide eschews a conventional, rigid structure. Instead, it is designed to provide a fluid, yet comprehensive, exploration of the theoretical and computational methodologies essential for elucidating the nuanced characteristics of 2-(Chloromethyl)-6-(difluoromethyl)pyridine. As your virtual Senior Application Scientist, I will guide you through the causality behind our computational choices, ensuring that each step is not merely a procedure, but a logical progression in our scientific narrative. Our exploration will be grounded in the principles of quantum chemistry, a cornerstone of modern computational chemistry that allows us to model molecular processes with remarkable accuracy.[6] We will delve into the electronic structure, reactivity, and potential interaction mechanisms of this molecule, providing you with the foundational knowledge to leverage its potential in your research endeavors.

Part 1: Unveiling the Molecular Architecture: Structural and Electronic Properties

The first step in any computational investigation is to establish a precise understanding of the molecule's three-dimensional structure and the distribution of its electrons. This foundation is paramount, as all subsequent predictions of reactivity and interaction are predicated on this initial model.

The Significance of Halogenation

The dual halogenation of the pyridine ring in 2-(Chloromethyl)-6-(difluoromethyl)pyridine is not a trivial feature. The chloromethyl group serves as a reactive handle, susceptible to nucleophilic substitution, thereby allowing for the facile introduction of diverse functionalities.[7] Conversely, the difluoromethyl group, a bioisostere of a hydroxyl or thiol group, can significantly modulate properties such as lipophilicity and metabolic stability, and can participate in non-covalent interactions, including hydrogen bonding and halogen bonding.[5]

Computational Protocol: Geometry Optimization and Frequency Analysis

To obtain a reliable in silico model, we employ Density Functional Theory (DFT), a robust quantum mechanical method that offers a favorable balance between computational cost and accuracy for systems of this size.[8][9]

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

-

Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

-

Method: B3LYP hybrid functional. This functional has a proven track record for providing accurate geometries and electronic properties for a wide range of organic molecules.[10]

-

Basis Set: 6-311++G(d,p). This Pople-style basis set is augmented with diffuse functions (++) to accurately describe the electron distribution of the electronegative halogen and nitrogen atoms, and polarization functions (d,p) to allow for flexibility in the shape of the electron orbitals.[11]

-

Solvation Model: The implicit solvation model, such as the Polarizable Continuum Model (PCM), should be employed to account for the bulk electrostatic effects of a solvent, which is crucial for mimicking physiological conditions.

-

Calculation Type: Opt Freq. This keyword combination instructs the software to first perform a geometry optimization to find the lowest energy conformation of the molecule, followed by a frequency calculation.

-

Validation: The absence of imaginary frequencies in the output of the frequency calculation confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

Part 2: Mapping the Electronic Landscape: Reactivity and Interaction Potential

With an optimized geometry in hand, we can now probe the electronic characteristics that govern the reactivity and intermolecular interactions of 2-(Chloromethyl)-6-(difluoromethyl)pyridine.

Frontier Molecular Orbitals (FMOs): The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide profound insights into the molecule's nucleophilic and electrophilic nature.

-

HOMO: Represents the region from which an electron is most likely to be donated (nucleophilic character).

-

LUMO: Represents the region to which an electron is most likely to be accepted (electrophilic character).

The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability, while a small gap indicates a more reactive species.[12]

Molecular Electrostatic Potential (MEP): Visualizing Interaction Sites

The MEP map provides a visual representation of the charge distribution around the molecule. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding.

-

Red Regions (Negative Potential): Indicate areas of high electron density, which are attractive to electrophiles. In our molecule, this will be concentrated around the nitrogen atom of the pyridine ring.

-

Blue Regions (Positive Potential): Indicate areas of low electron density, which are attractive to nucleophiles. These will be found around the hydrogen atoms and, interestingly, can also be present on the halogen atoms (the "sigma-hole"), which is the basis for halogen bonding.

Natural Bond Orbital (NBO) Analysis: Quantifying Charge and Interactions

NBO analysis provides a more quantitative picture of the electronic structure by localizing the molecular orbitals into bonds and lone pairs. This allows for the calculation of atomic charges and the analysis of hyperconjugative interactions, which contribute to molecular stability.[11]

Part 3: A Practical Workflow for Computational Analysis

To synthesize the concepts discussed above into a coherent and actionable strategy, the following workflow is proposed. This workflow is designed to be a self-validating system, where the results of each step inform and corroborate the next.

Computational Workflow Diagram

Caption: A streamlined workflow for the computational analysis of 2-(Chloromethyl)-6-(difluoromethyl)pyridine.

Quantitative Data Summary

The following table structure should be used to summarize the key quantitative data obtained from the computational analysis.

| Parameter | Value | Unit | Method |

| HOMO Energy | Calculated Value | eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | Calculated Value | eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | Calculated Value | eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | Calculated Value | Debye | B3LYP/6-311++G(d,p) |

| NBO Charge on N | Calculated Value | e | B3LYP/6-311++G(d,p) |

| NBO Charge on C(Cl) | Calculated Value | e | B3LYP/6-311++G(d,p) |

| NBO Charge on C(F₂) | Calculated Value | e | B3LYP/6-311++G(d,p) |

Part 4: Implications for Drug Development and Future Directions

The theoretical and computational analysis of 2-(Chloromethyl)-6-(difluoromethyl)pyridine provides invaluable insights for its strategic application in drug discovery. The predicted reactivity of the chloromethyl group can guide the synthesis of novel derivatives, while the understanding of its non-covalent interaction potential can inform the design of molecules with enhanced binding affinity to biological targets.[13][14]

For instance, the electron-withdrawing nature of the difluoromethyl group is expected to influence the pKa of the pyridine nitrogen, a critical parameter for drug absorption and distribution.[15] Computational pKa prediction can provide an early indication of this property. Furthermore, the insights gained from FMO and MEP analysis can be directly applied in structure-based drug design, aiding in the rational design of ligands that complement the electronic landscape of a protein's active site.[16]

Future computational studies could explore the molecule's conformational landscape in greater detail, investigate its reactivity in specific chemical transformations, and, through Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, model its interactions within a biological environment.[8] These advanced techniques will further refine our understanding and unlock the full potential of this promising chemical scaffold.

Conclusion: From In Silico to In Vivo

This technical guide has provided a comprehensive framework for the theoretical and computational investigation of 2-(Chloromethyl)-6-(difluoromethyl)pyridine. By following the outlined protocols and analytical approaches, researchers can gain a deep and nuanced understanding of this molecule's chemical and physical properties. This knowledge is not merely academic; it is a powerful tool that can accelerate the drug discovery process, enabling the more rapid and efficient design of novel therapeutic agents. The journey from a computational model to a life-saving drug is long and arduous, but it begins with a fundamental understanding of the molecular world, an understanding that is increasingly being illuminated by the power of theoretical and computational chemistry.

References

- Rowan. Quantum Chemistry in Drug Discovery.

- NIH. Quantum mechanics implementation in drug-design workflows: does it really help?

- Open Access Journals - Research and Reviews.

- Profacgen. Quantum Mechanics/Chemistry in Drug Design.

- Benchchem. Theoretical and Computational Approaches to the Study of Substituted Pyridines: A Methodological Overview.

- PubMed. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy.

- MDPI.

- SpringerLink.

- Taylor & Francis Online.

- Bulgarian Chemical Communications.

- Wiley Online Library.

- Benchchem.

- ResearchGate.

- Indian Academy of Sciences. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.

- MOST Wiedzy.

- ChemicalBook. 2-(ChloroMethyl)-6-(difluoroMethyl)pyridine | 1211525-99-3.

- Benchchem. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3.

- Capot Chemical. Specifications of 2-(chloromethyl)-6-(difluoromethyl)pyridine.

- Smolecule. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5.

- BLDpharm. 1211525-99-3|2-(Chloromethyl)-6-(difluoromethyl)pyridine.

- ResearchGate. Synthesis of 2‐chloro‐6‐(trifluoromethyl) pyridine‐3,5‐dicarbonitrile.

- Unipharma.

- BLDpharm. 1805336-08-6|2-(Chloromethyl)-6-(difluoromethyl)pyridine-3-methanol.

- PrepChem.com. Synthesis of 2-chloro-6-(dichloromethyl)pyridine.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- NIH. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- Google Patents. US4071521A - Process for making 2,6-difluoro pyridine.

- Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles.

- PubChemLite. 2-(chloromethyl)-6-(difluoromethyl)pyridine.

- MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities.

- ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 1211525-99-3|2-(Chloromethyl)-6-(difluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

- 7. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Making sure you're not a bot! [mostwiedzy.pl]

- 11. tandfonline.com [tandfonline.com]

- 12. ias.ac.in [ias.ac.in]

- 13. rroij.com [rroij.com]

- 14. Quantum Mechanics/Chemistry in Drug Design - Profacgen [profacgen.com]

- 15. bcc.bas.bg [bcc.bas.bg]

- 16. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-(Chloromethyl)-6-(difluoromethyl)pyridine

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive guide to the safety and handling precautions for 2-(Chloromethyl)-6-(difluoromethyl)pyridine for researchers, scientists, and drug development professionals. As no specific, publicly available Safety Data Sheet (SDS) for this exact compound was identified, this guide has been synthesized from authoritative data on structurally analogous compounds. The inherent reactivity of the chloromethyl and difluoromethyl moieties on the pyridine scaffold necessitates a cautious and well-informed approach. The protocols and insights described herein are grounded in established principles of chemical safety to ensure the protection of personnel and the integrity of research.

Compound Analysis and Inferred Hazard Profile

2-(Chloromethyl)-6-(difluoromethyl)pyridine is a halogenated pyridine derivative. Its chemical behavior and toxicological profile are dictated by its three core structural components: the pyridine ring, the reactive chloromethyl group, and the electron-withdrawing difluoromethyl group.

-

Pyridine Ring: A heterocyclic aromatic core that is common in pharmaceuticals and agrochemicals.

-

Chloromethyl Group (-CH₂Cl): This functional group is a known alkylating agent. The lability of the carbon-chlorine bond makes the compound susceptible to reaction with biological nucleophiles, such as DNA and proteins. This reactivity is a primary driver of its potential toxicity and requires stringent handling to prevent exposure[1].

-

Difluoromethyl Group (-CHF₂): This group significantly influences the electronic properties of the pyridine ring. While generally more stable than a trichloromethyl group, its presence can impact the compound's metabolic profile and overall reactivity[2][3].

Based on the hazard classifications of close structural analogues, a presumptive hazard profile for 2-(Chloromethyl)-6-(difluoromethyl)pyridine has been established.

| Parameter | Details | Supporting Analogue CAS Numbers |